N-ethyltetrahydro-2H-pyran-4-amine
Overview
Description
N-ethyltetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydro-2H-pyran, featuring an ethyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Reduction of Pyran-4-one: One common synthetic route involves the reduction of pyran-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Amination of Tetrahydro-2H-pyran: Another method is the amination of tetrahydro-2H-pyran using ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: The compound can be reduced further to produce simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Pyran-4-one derivatives.
Reduction: Simpler amines such as ethylamine.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
N-ethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which N-ethyltetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-amine: Lacks the ethyl group.
N-methyltetrahydro-2H-pyran-4-amine: Has a methyl group instead of an ethyl group.
N-propyltetrahydro-2H-pyran-4-amine: Has a propyl group instead of an ethyl group.
Uniqueness: N-ethyltetrahydro-2H-pyran-4-amine is unique due to its ethyl group, which influences its chemical reactivity and physical properties compared to its analogs. This ethyl group can enhance the compound's solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
N-ethyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBDURJWQDYZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449950 | |
Record name | N-ethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211814-15-2 | |
Record name | N-ethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 211814-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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